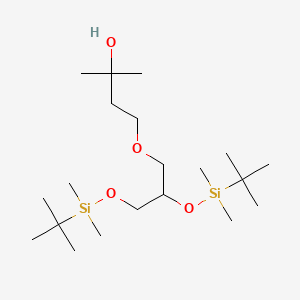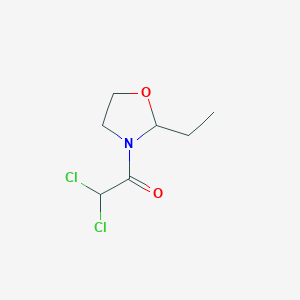
2,2-Dichloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- is a chemical compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- typically involves the reaction of 1,2-amino alcohols with dichloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dichloroacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
Aplicaciones Científicas De Investigación
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- has several scientific research applications:
Agriculture: It is used as a safener in herbicides to protect crops from herbicide injury while maintaining the herbicidal effect on weeds.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules, including antibiotics and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- involves its interaction with specific molecular targets. In agriculture, it induces the production of detoxifying enzymes like glutathione S-transferase, which helps in detoxifying herbicides in crops . In pharmaceuticals, its mechanism may involve inhibition of bacterial protein synthesis, similar to other oxazolidinone antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolidines and oxazolidinones, such as:
3-(DICHLOROACETYL)-2,2,5-TRIMETHYL-1,3-OXAZOLIDINE: Another safener used in agriculture.
LINEZOLID: An oxazolidinone antibiotic used to treat bacterial infections.
Uniqueness
OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- is unique due to its specific dichloroacetyl group, which imparts distinct chemical properties and biological activities
Propiedades
Número CAS |
52836-71-2 |
|---|---|
Fórmula molecular |
C7H11Cl2NO2 |
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO2/c1-2-5-10(3-4-12-5)7(11)6(8)9/h5-6H,2-4H2,1H3 |
Clave InChI |
PKOWTDBBKPDWNH-UHFFFAOYSA-N |
SMILES canónico |
CCC1N(CCO1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
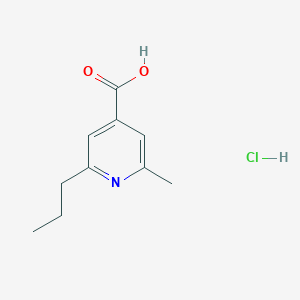
![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)
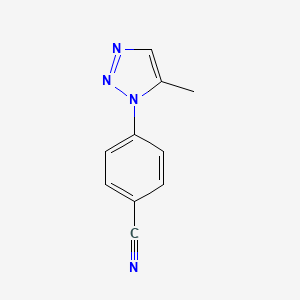
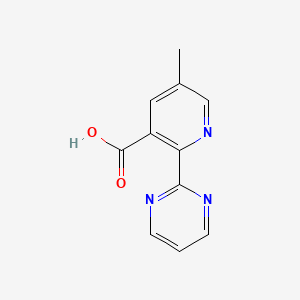

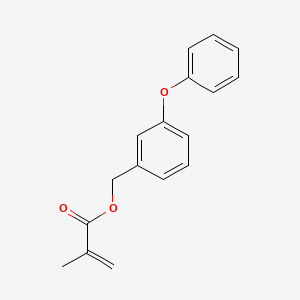

![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)

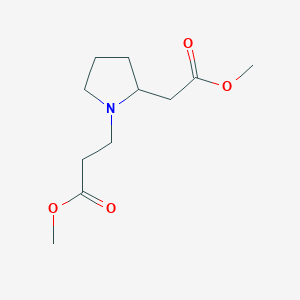
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)

